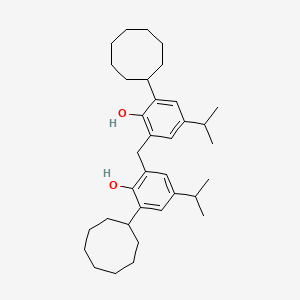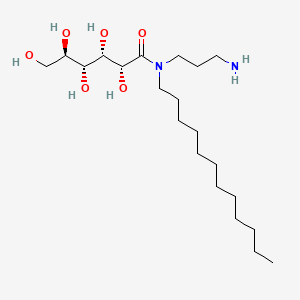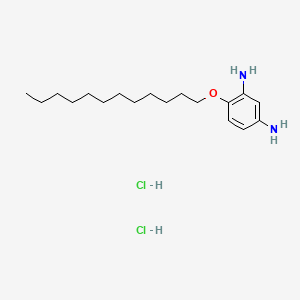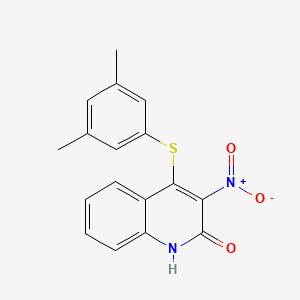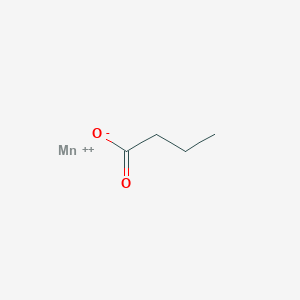
Butyric acid, manganese salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyric acid, manganese salt, also known as manganese butyrate, is a compound formed by the reaction of butyric acid with manganese. Butyric acid is a short-chain fatty acid with the chemical formula CH₃CH₂CH₂COOH, known for its unpleasant odor similar to rancid butter. Manganese is a transition metal with the symbol Mn and atomic number 25. The combination of these two substances results in a compound that has various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, manganese salt typically involves the neutralization of butyric acid with a manganese-containing base such as manganese hydroxide or manganese carbonate. The reaction can be represented as follows:
CH3CH2CH2COOH+Mn(OH)2→Mn(CH3CH2CH2COO)2+2H2O
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes where butyric acid is produced by microbial fermentation of carbohydrates. The butyric acid is then reacted with manganese hydroxide or manganese carbonate to form the manganese salt. This method is advantageous due to its sustainability and use of renewable resources .
化学反应分析
Types of Reactions
Butyric acid, manganese salt can undergo various chemical reactions, including:
Oxidation: The manganese ion in the compound can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the manganese ion.
Substitution: The butyrate ion can be substituted by other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium chloride (NaCl) or potassium bromide (KBr) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation states of manganese, while reduction can yield lower oxidation states .
科学研究应用
Butyric acid, manganese salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in relation to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of certain polymers and as an additive in lubricants and coatings .
作用机制
The mechanism of action of butyric acid, manganese salt involves its interaction with cellular components and enzymes. The manganese ion can act as a cofactor for various enzymes, influencing metabolic pathways. Butyric acid is known to affect gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .
相似化合物的比较
Similar Compounds
Valeric acid, manganese salt: Similar in structure but with a longer carbon chain.
Propionic acid, manganese salt: Has a shorter carbon chain compared to butyric acid.
Acetic acid, manganese salt: The simplest form with only two carbon atoms.
Uniqueness
Butyric acid, manganese salt is unique due to its specific chain length, which influences its physical and chemical properties. Its applications in various fields, particularly in biological and medical research, highlight its versatility compared to other similar compounds .
属性
CAS 编号 |
19664-95-0 |
|---|---|
分子式 |
C4H7MnO2+ |
分子量 |
142.04 g/mol |
IUPAC 名称 |
butanoate;manganese(2+) |
InChI |
InChI=1S/C4H8O2.Mn/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+2/p-1 |
InChI 键 |
XDCWTMDIAMHOPE-UHFFFAOYSA-M |
规范 SMILES |
CCCC(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


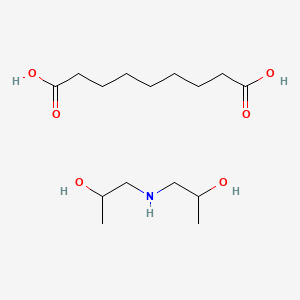
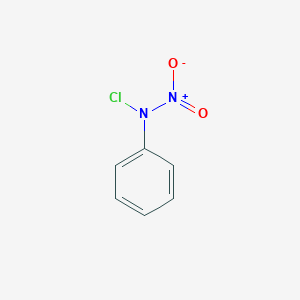
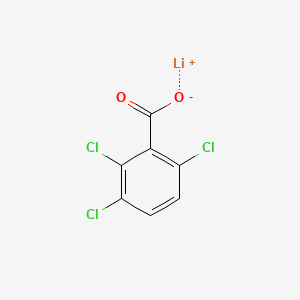
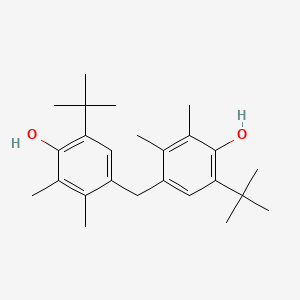
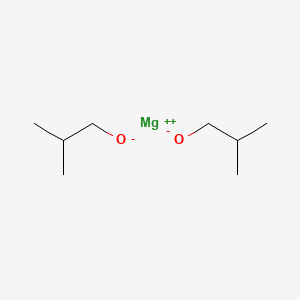
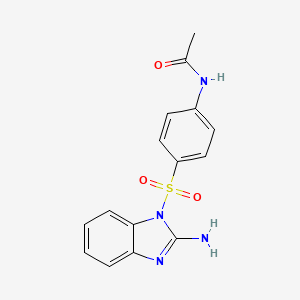
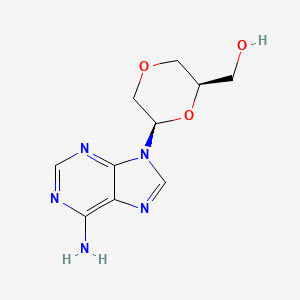
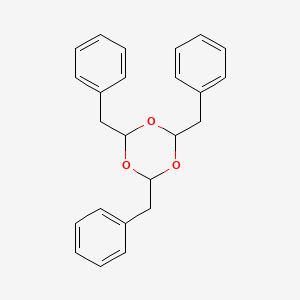
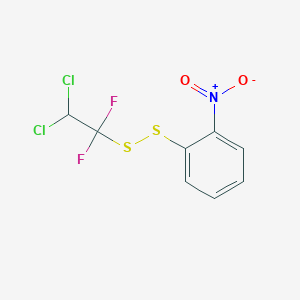
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
